![molecular formula C17H16N2O3S2 B2800043 N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896279-09-7](/img/structure/B2800043.png)
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib was first developed as a drug for the treatment of renal cell carcinoma and hepatocellular carcinoma, but its mechanism of action has been found to have broader implications in cancer treatment and other diseases.
Applications De Recherche Scientifique
Cardiac Electrophysiological Activity N-substituted benzamides, closely related to N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, have been studied for their cardiac electrophysiological activity. Some of these compounds exhibited potency in in vitro Purkinje fiber assays, comparable to known class III antiarrhythmic agents, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).
Anticancer Evaluation Derivatives of N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide have been synthesized and evaluated for their anticancer activity. These compounds showed moderate to excellent activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, suggesting their potential in cancer treatment (Ravinaik et al., 2021).
Antimalarial and Antiviral Potential N-(phenylsulfonyl)acetamide derivatives, which are structurally similar to N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, have been investigated for their antimalarial activity. These compounds also showed potential against COVID-19 in molecular docking studies, highlighting their relevance in antiviral research (Fahim & Ismael, 2021).
Stearoyl-CoA Desaturase-1 Inhibition Some benzamide derivatives, closely related to the given compound, have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in lipid metabolism. This suggests potential therapeutic applications in metabolic disorders (Uto et al., 2009).
Antimicrobial and Antifungal Activities N-(thiazol-2-yl)benzamide derivatives have been synthesized and shown to possess significant antimicrobial and antifungal properties. This includes effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting applications in infection control (Sych et al., 2019).
Propriétés
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-11-7-6-9-13-15(11)18-17(23-13)19-16(20)12-8-4-5-10-14(12)24(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOGHKBEQMZJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.